Cas no 1695100-13-0 (5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol)

5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol Chemical and Physical Properties
Names and Identifiers
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- 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol
- 1695100-13-0
- EN300-1931427
-
- Inchi: 1S/C6H6F6O/c1-2-3(13)4(5(7,8)9)6(10,11)12/h2-4,13H,1H2
- InChI Key: YDVCJAVQSRZFBT-UHFFFAOYSA-N
- SMILES: FC(C(C(F)(F)F)C(C=C)O)(F)F
Computed Properties
- Exact Mass: 208.03228378g/mol
- Monoisotopic Mass: 208.03228378g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2Ų
5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1931427-1.0g |
5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol |
1695100-13-0 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1931427-5g |
5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol |
1695100-13-0 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1931427-0.05g |
5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol |
1695100-13-0 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1931427-0.5g |
5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol |
1695100-13-0 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1931427-2.5g |
5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol |
1695100-13-0 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1931427-1g |
5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol |
1695100-13-0 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1931427-0.1g |
5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol |
1695100-13-0 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1931427-5.0g |
5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol |
1695100-13-0 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1931427-0.25g |
5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol |
1695100-13-0 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1931427-10.0g |
5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol |
1695100-13-0 | 10g |
$5467.0 | 2023-06-02 |
5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
Additional information on 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol
Introduction to 5,5,5-Trifluoro-4-(trifluoromethyl)pent-1-en-3-ol (CAS No. 1695100-13-0)
5,5,5-Trifluoro-4-(trifluoromethyl)pent-1-en-3-ol (CAS No. 1695100-13-0) is a synthetic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. This compound belongs to the class of fluoroalkyl alcohols and is characterized by its trifluoromethyl and trifluoroalkyl substituents, which confer it with distinct physical and chemical attributes.
The molecular structure of 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol is particularly noteworthy. The presence of multiple fluorine atoms imparts high lipophilicity and stability, making it a valuable precursor for the synthesis of more complex molecules. These properties are crucial in the development of pharmaceuticals, where compounds with enhanced lipophilicity can improve drug absorption and bioavailability.
Recent research has highlighted the potential of 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol in the field of medicinal chemistry. Studies have shown that fluoroalkyl alcohols can serve as building blocks for the synthesis of novel drugs with improved pharmacological profiles. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antiviral activity against several viral strains, including influenza and herpes simplex virus (HSV). The high lipophilicity and stability of these derivatives contribute to their enhanced efficacy and reduced toxicity.
In addition to its pharmaceutical applications, 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol has also found use in materials science. The compound's unique chemical structure makes it an excellent candidate for the development of advanced materials with tailored properties. For example, researchers at the University of California have explored the use of fluoroalkyl alcohols in the synthesis of hydrophobic coatings and lubricants. These materials exhibit superior water-repellent properties and low friction coefficients, making them ideal for various industrial applications.
The synthesis of 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol typically involves a multi-step process that includes the introduction of trifluoromethyl groups and the formation of the alkene moiety. One common synthetic route involves the reaction of a suitable precursor with a trifluoromethylating agent followed by a Wittig reaction to introduce the alkene functionality. This process requires careful control of reaction conditions to ensure high yields and purity.
The physical properties of 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol are also noteworthy. The compound is a colorless liquid with a boiling point that is influenced by its high molecular weight and fluorine content. Its solubility in organic solvents is excellent, which facilitates its use in various chemical reactions and processes. Additionally, the compound exhibits low reactivity under standard conditions, making it stable during storage and handling.
Safety considerations are an important aspect when working with any chemical compound. While 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol is not classified as a hazardous material under current regulations, it is essential to follow standard laboratory safety protocols when handling this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to minimize exposure risks.
In conclusion, 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-ol (CAS No. 1695100-13-0) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new uses for this compound, it is likely to play an increasingly important role in advancing various scientific fields.
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